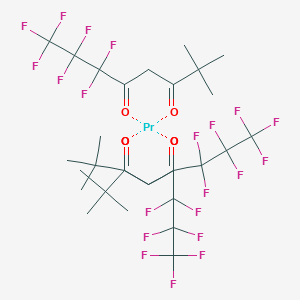

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')praseodymium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')praseodymium, also referred to as Pr(fod)3, is a complex of praseodymium with a fluorinated beta-diketonate ligand. This compound is of interest due to its potential applications in various fields such as material science and catalysis. The ligand's fluorinated nature can induce unique chemical shifts in nuclear magnetic resonance (NMR) spectroscopy, which is useful for the analysis of unsaturated triglycerides .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of praseodymium complexes is often determined using X-ray diffraction methods. For example, the structure of a related complex, tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III), has been elucidated, revealing a distorted trigonal prism coordination geometry around the central metal ion . Although the structure of Pr(fod)3 is not directly provided, it is likely to have a similar geometry given the structural similarities between the ligands.

Chemical Reactions Analysis

Praseodymium complexes are known to participate in various chemical reactions. For instance, praseodymium trifluoromethylsulfonate acts as an efficient catalyst for the synthesis of α-aminonitriles . This suggests that Pr(fod)3 could also exhibit catalytic properties, although specific reactions involving this compound are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of praseodymium complexes can vary widely depending on the ligands involved. For example, the crystal structure of a praseodymium complex with hexamethylphosphoramide shows an octahedral coordination sphere, which can influence the compound's reactivity and physical properties . Additionally, the interaction of praseodymium with crown ethers and other ligands can lead to complexes with different coordination numbers and geometries, affecting their properties . While the specific properties of Pr(fod)3 are not discussed, these examples provide insight into the factors that can influence the properties of praseodymium complexes.

Applications De Recherche Scientifique

Applications in Luminescence Sensing and Analysis

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')praseodymium and related lanthanide complexes have been researched for their potential in luminescence sensing and analysis. Specifically, tris(β-diketonato)lanthanides with Yb3+, Eu3+, and Nd3+ centers, including similar structures to the praseodymium complex, have shown promise as luminescent sensing probes. These probes are sensitive to certain biological substrates like glutamic acid, aspartic acid, and their dipeptides, which play critical roles in biological systems such as the nervous system and taste receptors. The near-infrared emission properties of these compounds, particularly around 980 nm for the ytterbium variant, offer several advantages over traditional luminescent probes. These advantages position them as potential analytical tools in fields such as proteomics, metabolomics, food science, astrobiology, and related technologies (Tsukube, Yano, & Shinoda, 2009).

Inorganic Synthesis and Structural Studies

The praseodymium complex, along with other rare earth crown ether complexes, have been synthesized and studied for their structural properties. For instance, the synthesis and investigation of praseodymium trifluoromethylsulfonate for the one-pot, three-component condensation in the synthesis of α‐aminonitriles highlight the complex's role in catalysis and organic synthesis. Similarly, studies on the molecular structure, including the coordination of praseodymium atoms in different complex formations, are part of the ongoing research to understand and utilize these complexes in various scientific applications, such as in the study of CO2 fixation by lanthanide salts (De & Gibbs, 2005), (McIntosh, Kahwa, & Mague, 2001).

Material Science and Chemical Vapor Deposition (CVD) Applications

The complex has shown potential as a precursor in material science applications, specifically in the deposition of thin films via chemical vapor deposition (CVD) techniques. For example, praseodymium N,N-dimethylaminodiboranate and 2,2,6,6-tetramethylheptane-3,5-dionate complexes have been used as volatile carriers for actinium-225 in the creation of actinium-doped praseodymium boride thin films. These films show promise for use in medical applications such as brachytherapy, showcasing the complex's applicability in advanced material fabrication and medical science (Daly et al., 2022).

Safety And Hazards

Propriétés

Numéro CAS |

17978-77-7 |

|---|---|

Nom du produit |

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')praseodymium |

Formule moléculaire |

C30H30F21O6Pr |

Poids moléculaire |

1029.5 g/mol |

Nom IUPAC |

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;praseodymium |

InChI |

InChI=1S/3C10H11F7O2.Pr/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |

Clé InChI |

OPGIEDWVFPRSJA-UHFFFAOYSA-N |

SMILES isomérique |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Pr+3] |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Pr] |

SMILES canonique |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Pr+3] |

Autres numéros CAS |

17978-77-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)

![m-[(p-Aminophenyl)azo]benzenesulphonic acid](/img/structure/B93749.png)

![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)